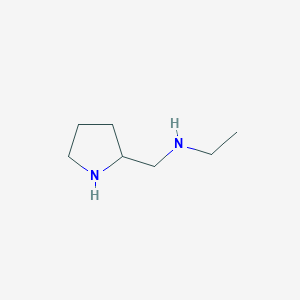

N-(pyrrolidin-2-ylmethyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(pyrrolidin-2-ylmethyl)ethanamine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl-pyrrolidin-2-ylmethyl-amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of ethyl-pyrrolidin-2-ylmethyl-amine often employs cost-effective and scalable methods. The use of simple cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-toxic oxidants like Oxone, makes this approach attractive for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(pyrrolidin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: Conversion to pyrrolidin-2-ones through oxidation processes.

Reduction: Reduction reactions to form different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions on the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Oxone and copper salts are commonly used oxidants.

Reduction: Hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products:

Oxidation: Pyrrolidin-2-ones.

Reduction: Various amine derivatives.

Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

N-(pyrrolidin-2-ylmethyl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets. For instance, docking analyses suggest binding to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s versatility is attributed to its ability to interact with various proteins and enzymes, influencing different biological pathways .

Comparison with Similar Compounds

Pyrrolidin-2-one: A five-membered lactam with significant biological activities.

Pyrrolidin-2,5-dione: Another pyrrolidine derivative with diverse functional properties.

Prolinol: A derivative of pyrrolidine with notable stereochemical features.

Uniqueness: N-(pyrrolidin-2-ylmethyl)ethanamine stands out due to its unique structural features, such as the ethyl group and the pyrrolidine ring, which contribute to its distinct biological profile and synthetic versatility .

Biological Activity

N-(pyrrolidin-2-ylmethyl)ethanamine, also known as N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride, is a compound with growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a pyrrolidine ring that may influence its interaction with various biological targets. Its molecular formula is C9H20N2, and it exhibits high solubility in water, which is advantageous for pharmacological applications.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential interactions with neurotransmitter systems. The pyrrolidine component indicates possible effects on dopaminergic and serotonergic pathways, which may be relevant for treating neurological disorders or enhancing cognitive functions.

Potential Pharmacological Effects

- Neurotransmitter Interaction : Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially modulating mood and cognitive functions.

- Antimicrobial Activity : Some derivatives of pyrrolidine have demonstrated antibacterial properties against various pathogens, suggesting that this compound could exhibit similar effects .

- Cognitive Enhancement : Preliminary studies indicate that compounds related to this compound may enhance cognitive performance through their action on neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. The synthetic pathway can be optimized for yield and purity depending on the desired application.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of pyrrolidine derivatives on cognitive function in animal models. The results indicated that these compounds could enhance learning and memory processes, likely through modulation of serotonin receptors.

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antibacterial properties of pyrrolidine-based compounds. The study found that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, highlighting the potential of this compound in developing new antimicrobial agents .

Data Table: Biological Activities of Pyrrolidine Derivatives

Properties

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-8-6-7-4-3-5-9-7/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPMBVAAVPXDKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562879 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129231-12-5 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.